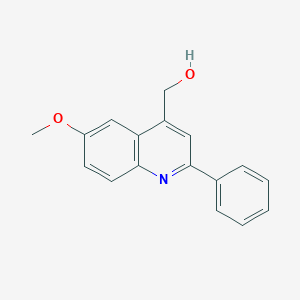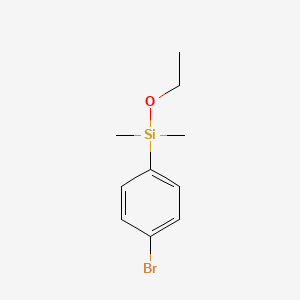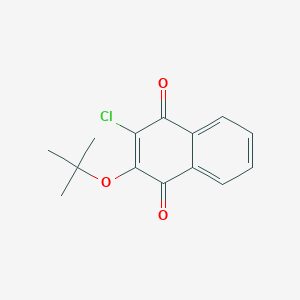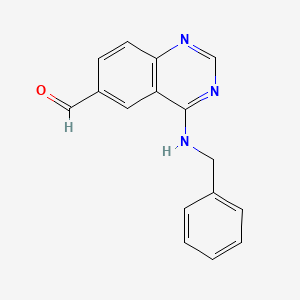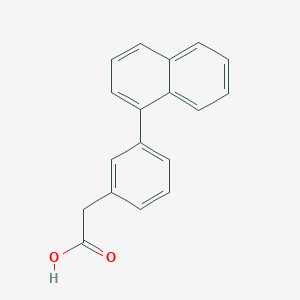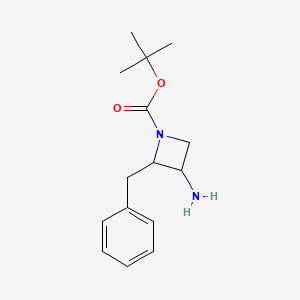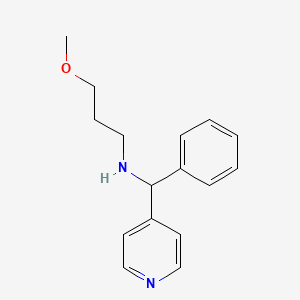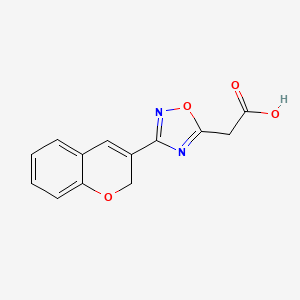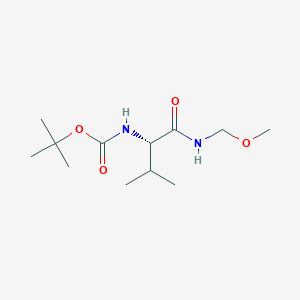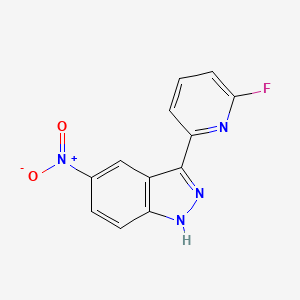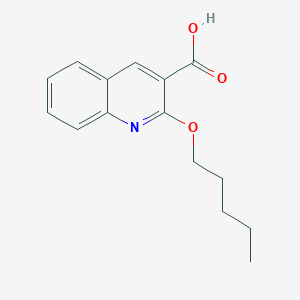
2-(Pentyloxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentyloxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H17NO3. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Pentyloxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally benign solvents and catalysts to minimize the environmental impact .
Chemical Reactions Analysis
2-(Pentyloxy)quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and various solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
2-(Pentyloxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2-(Pentyloxy)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Quinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Chloroquinoline-3-carboxylic acid: Studied for its anticancer activities.
The uniqueness of this compound lies in its pentyloxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88284-15-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-pentoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-9-19-14-12(15(17)18)10-11-7-4-5-8-13(11)16-14/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18) |
InChI Key |
BEBIDMZSEFSGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



